Litronesib Racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

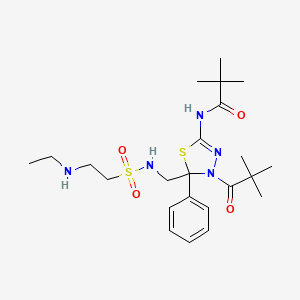

N-[4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAFBXLHPINSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100440 | |

| Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546111-97-1 | |

| Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546111-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Litronesib Racemate: A Deep Dive into its Primary Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litronesib (also known as LY2523355) is a potent, selective, and allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] This motor protein plays a pivotal role in the proper formation of the bipolar spindle during the M phase of the cell cycle. By inhibiting Eg5, Litronesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[3] This technical guide provides a comprehensive overview of the primary cellular target of Litronesib Racemate, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Primary Cellular Target: Kinesin Spindle Protein (Eg5/KSP/KIF11)

The primary cellular target of Litronesib is the kinesin spindle protein Eg5.[1][4] Eg5 is a plus-end-directed motor protein that hydrolyzes ATP to generate the force required to push the two spindle poles apart, a critical step in the formation of a bipolar mitotic spindle. The function of Eg5 is essential for cell division, and its inhibition leads to the formation of characteristic monopolar spindles, triggering the spindle assembly checkpoint and ultimately resulting in mitotic arrest and cell death. Notably, Eg5 is minimally expressed in non-dividing, terminally differentiated cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window compared to traditional microtubule-targeting agents.

Mechanism of Action

Litronesib is an allosteric inhibitor of Eg5, meaning it binds to a site distinct from the ATP-binding pocket. This binding event does not compete with ATP but rather prevents the conformational changes necessary for ATP hydrolysis and motor activity. The inhibition of Eg5's ATPase activity prevents the protein from sliding microtubules apart, leading to the collapse of the nascent bipolar spindle into a monopolar structure. This aberrant spindle formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC due to the persistent presence of monopolar spindles ultimately triggers the apoptotic cascade, leading to programmed cell death in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of Litronesib.

Table 1: In Vitro Efficacy of Litronesib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HCT-116 | Colon Carcinoma | 3.4 |

| Colo205 | Colorectal Adenocarcinoma | 4.1 |

| SW620 | Colorectal Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 6.3 |

| NCI-H460 | Large Cell Lung Cancer | 5.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 7.1 |

| PC-3 | Prostate Adenocarcinoma | 8.5 |

| OVCAR-3 | Ovarian Adenocarcinoma | 6.9 |

| PANC-1 | Pancreatic Carcinoma | 9.2 |

| K562 | Chronic Myelogenous Leukemia | 2.5 |

| HL-60 | Acute Promyelocytic Leukemia | 3.1 |

Data extracted from the supplementary materials of "A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models".

Table 2: Pharmacokinetic Parameters of Litronesib in Patients with Advanced Solid Tumors (Phase 1 Study)

| Dose Level (mg/m²/day) | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | t1/2 (h) | CL (L/h/m²) |

| 2 | 185 | 1860 | 17.5 | 14.2 |

| 4 | 380 | 3920 | 20.1 | 12.8 |

| 5 | 492 | 5110 | 22.9 | 11.1 |

Data from "A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors".

Experimental Protocols

Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity. The protocol is based on a well-established enzyme-coupled assay.

Materials:

-

Purified recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

ATPase reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)

-

ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)

-

NADH

-

This compound (or other inhibitors) dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the ATPase reaction buffer, ATP regeneration system, and NADH.

-

Add a known concentration of paclitaxel-stabilized microtubules to the reaction mixture.

-

Add the desired concentration of Litronesib or vehicle control (DMSO) to the wells of a microplate.

-

Initiate the reaction by adding a known concentration of purified Eg5 protein.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a temperature-controlled spectrophotometer. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by Eg5.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

-

Determine the IC50 value of Litronesib by plotting the percentage of inhibition of ATPase activity against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (IC50 Determination)

This assay determines the concentration of Litronesib that inhibits the proliferation of cancer cells by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Litronesib in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of Litronesib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Litronesib concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Litronesib Action

Caption: Signaling pathway of Litronesib leading to apoptosis.

Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro evaluation of Litronesib.

Phase 1 Clinical Trial Logical Flow

Caption: Logical flow of the Phase 1 clinical trial for Litronesib.

References

The Critical Role of Eg5 Kinesin Inhibition in the Therapeutic Effects of Litronesib Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Litronesib Racemate, a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KIF11). By targeting Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, this compound induces mitotic arrest, leading to apoptosis in proliferating cancer cells. This document consolidates key preclinical and clinical data, details essential experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Eg5 inhibition.

Introduction: The Role of Eg5 in Mitosis

The kinesin spindle protein Eg5 is a plus-end-directed motor protein that plays a crucial role in the early stages of mitosis.[1] Its primary function is to establish and maintain the bipolar spindle, a microtubule structure essential for the accurate segregation of sister chromatids into two daughter cells. Eg5 accomplishes this by crosslinking and sliding antiparallel microtubules, generating an outward force that pushes the spindle poles apart.[2] Inhibition of Eg5 function prevents centrosome separation, resulting in the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptotic cell death.[3] Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 has emerged as an attractive target for cancer therapy.

This compound: A Selective Allosteric Inhibitor of Eg5

Litronesib (LY2523355) is a selective, allosteric inhibitor of Eg5. This compound is the racemic mixture of this compound. By binding to an allosteric pocket in the Eg5 motor domain, Litronesib induces a conformational change that prevents ATP hydrolysis, thereby inhibiting its motor activity. This leads to the disruption of the mitotic spindle, mitotic arrest, and ultimately, apoptosis in cancer cells.

Quantitative Data on Litronesib's Activity

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of Litronesib, as well as its pharmacokinetic properties.

Table 1: In Vitro Eg5 Inhibition and Antiproliferative Activity of Litronesib

| Parameter | Value | Cell Line/System | Reference |

| Eg5 ATPase Inhibition IC50 | 26 nM | In vitro biochemical assay | |

| Antiproliferative IC50 | 3.75–5.13 µM | HCT-116, HeLa, HEPG-2, MCF-7 | |

| Mitotic Arrest Induction | 25 nM | HCT116 cells |

Table 2: In Vivo Antitumor Efficacy of Litronesib in Xenograft Models

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| Colo205 | 1.1, 3.3, 10, and 30 mg/kg, i.v. | Dose-dependent antitumor activity | |

| Various patient-derived xenograft (PDX) models | Dose/schedule-dependent | Complete remission |

Table 3: Clinical Pharmacokinetic Parameters of Litronesib in Patients with Advanced Solid Tumors

| Dose (mg/m²/day) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 2 | 239 ± 68 | 1330 ± 310 | 11.0 ± 2.0 | |

| 4 | 499 ± 116 | 2840 ± 560 | 11.2 ± 1.9 | |

| 5 | 634 ± 165 | 3690 ± 980 | 11.4 ± 2.3 |

Data presented as mean ± SD. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by Eg5 inhibition and the general workflows for the experimental protocols described in the subsequent section.

Caption: Signaling pathway of Eg5 inhibition by Litronesib.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.

Materials:

-

Recombinant human Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Add microtubules to the reaction mixture.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the Eg5 enzyme to the wells and incubate for a short period at room temperature.

-

Initiate the reaction by adding ATP to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the Eg5 ATPase activity.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt into a colored formazan product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in culture dishes and treat with this compound or vehicle control for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Immunofluorescence Staining of Mitotic Spindles

This technique allows for the direct visualization of the mitotic spindle and chromosomes in cells treated with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Coverslips

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain (for DNA)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips and treat with this compound or vehicle control.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary antibody against α-tubulin.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. The formation of monopolar spindles in treated cells is a key indicator of Eg5 inhibition.

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of the Eg5 kinesin, a critical component of the mitotic machinery. This inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells. The preclinical and clinical data summarized in this guide demonstrate the on-target activity and therapeutic potential of this compound. The detailed experimental protocols provided offer a framework for the continued investigation and development of this compound and other Eg5 inhibitors as promising anticancer agents. Further research focusing on optimizing dosing schedules and exploring combination therapies will be crucial in realizing the full clinical potential of this therapeutic strategy.

References

- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Mitotic Inhibitor: An In-depth Technical Guide to the Initial Discovery and Synthesis Pathways of Litronesib Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and synthetic pathways for the racemic form of Litronesib (LY2523355), a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11). The document details the scientific journey from the initial discovery of a lead compound through to the chemical synthesis of the racemic mixture of Litronesib, presenting key data in a structured format and visualizing complex pathways and workflows.

Initial Discovery: A Phenotype-Driven Approach

The discovery of Litronesib originated from a phenotype-based screening approach aimed at identifying novel compounds that could induce mitotic arrest. This strategy led to the identification of K858 , a small molecule that demonstrated the ability to halt cell division at the M-phase, characterized by the formation of monopolar spindles. This phenotype is a hallmark of Eg5 inhibition, a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle during mitosis.

Subsequent biochemical assays confirmed that K858 directly inhibits the ATPase activity of Eg5, validating it as a promising lead compound for the development of a new class of antimitotic agents. This initial discovery was pioneered by researchers at Kyowa Kirin Co., Ltd.

Lead Optimization: Structure-Activity Relationship (SAR) Studies

Following the identification of K858, an extensive structure-activity relationship (SAR) program was initiated to enhance its potency and drug-like properties. These studies systematically explored modifications at the 2-, 4-, and 5-positions of the 1,3,4-thiadiazoline core of K858.

Key findings from the SAR studies revealed that:

-

5-Position: Introduction of a sulfonylamino group at the side chain of the 5-position significantly increased the inhibitory activity against Eg5.

-

2- and 4-Positions: The incorporation of bulky acyl groups at both the 2- and 4-positions of the thiadiazoline ring led to a substantial improvement in mitotic phase accumulation activity.

These strategic modifications culminated in the synthesis of Litronesib, which exhibited markedly enhanced antitumor activity in preclinical models compared to the original lead compound, K858.

Synthesis Pathway of Litronesib Racemate

The following is a representative, detailed experimental protocol for the synthesis of this compound, constructed from general synthetic schemes published for 2,4,5-substituted-1,3,4-thiadiazoline derivatives.

Experimental Protocol:

Step 1: Synthesis of 2-amino-5-phenyl-5-(hydroxymethyl)-4,5-dihydro-1,3,4-thiadiazole (Intermediate 1)

-

To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as methanol, add thiosemicarbazide (1.1 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The resulting precipitate, the thiosemicarbazone of benzaldehyde, is filtered, washed with cold methanol, and dried under vacuum.

-

The dried thiosemicarbazone is then suspended in a solvent like dichloromethane, and an oxidizing agent such as manganese dioxide (3.0 eq) is added.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to yield Intermediate 1.

Step 2: N-Acylation of Intermediate 1 (Intermediate 2)

-

Intermediate 1 (1.0 eq) is dissolved in a mixture of pyridine and dichloromethane.

-

The solution is cooled to 0°C, and pivaloyl chloride (2.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is diluted with dichloromethane and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the di-pivaloylated Intermediate 2.

Step 3: Chlorination of the Hydroxymethyl Group (Intermediate 3)

-

Intermediate 2 (1.0 eq) is dissolved in anhydrous dichloromethane.

-

Thionyl chloride (1.5 eq) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chlorinated Intermediate 3, which is used in the next step without further purification.

Step 4: Synthesis of N-(2-(ethylamino)ethyl)methanesulfonamide (Intermediate 4)

-

N-ethylethylenediamine (1.0 eq) is dissolved in dichloromethane.

-

The solution is cooled to 0°C, and triethylamine (1.2 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give Intermediate 4.

Step 5: Final Assembly of this compound

-

To a solution of Intermediate 4 (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) at 0°C.

-

The mixture is stirred for 30 minutes at 0°C.

-

A solution of Intermediate 3 (1.0 eq) in DMF is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 18-24 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Physicochemical Properties of Litronesib

| Property | Value |

| Molecular Formula | C₂₃H₃₇N₅O₄S₂ |

| Molecular Weight | 511.70 g/mol |

| CAS Number | 910634-41-2 (for (R)-enantiomer) |

| Appearance | White to off-white solid |

| IUPAC Name | (R)-N-(5-((2-(ethylamino)ethyl)sulfonamido)methyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide |

Table 2: In Vitro Activity of K858 and Litronesib

| Compound | Eg5 ATPase Inhibition (IC₅₀, µM) | Cell Growth Inhibition (GI₅₀, nM) - HCT116 Cells |

| K858 | ~10 | ~100 |

| Litronesib | < 0.1 | < 10 |

Visualizations

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Litronesib Racemate

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental protocols related to this compound, a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5.

Core Molecular Data

This compound is the racemic mixture of Litronesib (LY2523355). It is a synthetic small molecule belonging to the thiadiazole class of compounds.

| Property | Value | Source |

| Molecular Formula | C23H37N5O4S2 | [1][2] |

| Molecular Weight | 511.70 g/mol | [1][2] |

| CAS Number | 546111-97-1 | [1] |

| Appearance | White to off-white solid |

Mechanism of Action: Targeting Mitotic Progression

Litronesib is a selective, allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11). Eg5 is a plus-end directed motor protein that plays a critical role in the early stages of mitosis, specifically in the separation of centrosomes and the formation of the bipolar spindle.

By binding to an allosteric pocket on the Eg5 motor domain, Litronesib induces a conformational change that inhibits its ATPase activity and locks it in a microtubule-bound state. This inhibition prevents the outward push on the spindle poles, leading to the formation of a characteristic "monopolar spindle" or "monoaster". Consequently, the cell cycle is arrested in mitosis, which ultimately triggers apoptotic cell death in actively dividing cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol is adapted from methodologies used to assess the effect of Eg5 inhibitors on cell cycle progression.

Objective: To determine the percentage of cells arrested in mitosis following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

DNA stain (e.g., DAPI or Hoechst 33342)

-

96-well imaging plates

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with the desired concentrations for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Fixation: Aspirate the culture medium and wash the cells once with PBS. Add the fixative solution and incubate for 15-20 minutes at room temperature.

-

Permeabilization: Aspirate the fixative and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10 minutes at room temperature.

-

Staining: Aspirate the permeabilization buffer and wash the cells twice with PBS. Add the DNA staining solution and incubate for 15 minutes at room temperature, protected from light.

-

Imaging: Aspirate the staining solution and add PBS to the wells. Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the number of mitotic cells (characterized by condensed and organized chromatin) and the total number of cells. The mitotic index is calculated as: (Number of mitotic cells / Total number of cells) x 100%.

This protocol is a more specific method to identify cells in M-phase.

Objective: To quantify mitotic cells by detecting the phosphorylation of Histone H3 at Serine 10, a marker of mitosis.

Materials:

-

All materials from the Mitotic Index protocol

-

Primary antibody: Anti-phospho-histone H3 (Ser10) antibody

-

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

Procedure:

-

Follow steps 1-4 from the Mitotic Index protocol.

-

Blocking: After permeabilization, wash the cells twice with PBS. Add blocking buffer and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-phospho-histone H3 antibody in blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Triton X-100. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

-

DNA Staining and Imaging: Wash the cells three times with PBS. Perform DNA staining and imaging as described in steps 5 and 6 of the Mitotic Index protocol.

-

Analysis: Quantify the number of cells positive for both phospho-histone H3 and condensed DNA, and the total number of cells.

Experimental Workflow: Screening for Eg5 Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel Eg5 inhibitors like Litronesib.

In Vivo Formulation

For preclinical in vivo studies, this compound can be formulated for administration. The following are example formulations and are for research purposes only. The optimal formulation may vary depending on the animal model and route of administration.

| Component | Protocol 1 | Protocol 2 | Protocol 3 |

| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |

| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |

| Solvent 3 | 5% Tween-80 | - | - |

| Solvent 4 | 45% Saline | - | - |

| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

Preparation (Protocol 1 Example):

-

Dissolve this compound in DMSO.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween-80 and mix.

-

Add Saline to the final volume and mix.

Note: Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

References

The Investigational History of Litronesib (LY2523355): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litronesib (LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a crucial motor protein for the formation and maintenance of the bipolar mitotic spindle, making it an attractive target for anticancer therapy.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][4] This technical guide provides an in-depth overview of the investigational history of Litronesib, encompassing its mechanism of action, preclinical and clinical development, and key experimental findings.

Introduction

Traditional antimitotic agents, such as taxanes and vinca alkaloids, have been mainstays in cancer chemotherapy. However, their utility is often limited by toxicities and the emergence of resistance. This has spurred the development of novel antimitotic agents with different mechanisms of action. The kinesin spindle protein (KSP) Eg5, which is expressed primarily in dividing cells, represents a promising target for selective cancer therapy with a potentially wider therapeutic window. Litronesib (LY2523355) emerged from a drug discovery program as a potent and selective inhibitor of Eg5.

Mechanism of Action

Litronesib functions as an allosteric inhibitor of the Eg5 motor protein. It binds to a site distinct from the ATP- and microtubule-binding sites, inducing a conformational change that prevents ATP hydrolysis and subsequent motor activity. This inhibition of Eg5's function disrupts the separation of centrosomes and the formation of the bipolar spindle during mitosis.

The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation. The SAC is a complex signaling pathway involving proteins such as Mad1, Mad2, BubR1, and Cdc20, which ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). Prolonged activation of the SAC due to Eg5 inhibition leads to a sustained mitotic arrest, which in turn triggers the intrinsic apoptotic pathway, culminating in cancer cell death.

Preclinical Investigational History

In Vitro Activity

Litronesib has demonstrated potent and broad-spectrum antiproliferative activity against a wide range of human cancer cell lines.

Table 1: In Vitro Potency of Litronesib

| Assay Type | Parameter | Value | Reference |

| Enzymatic Assay | KSP ATPase IC50 | 26 nM |

In Vivo Antitumor Efficacy

The antitumor activity of Litronesib has been evaluated in various preclinical xenograft models of human cancers. These studies have consistently demonstrated potent and schedule-dependent efficacy.

Table 2: Summary of Key In Vivo Studies with Litronesib

| Tumor Model | Dosing Schedule | Key Findings | Reference |

| Colo205 (colon) | Intravenous, schedule-dependent | Dose-dependent tumor growth inhibition; associated with mitotic arrest and apoptosis in tumor cells. | |

| Human Pancreatic Cancer Xenografts | Not specified | Pronounced tumor regression by triggering apoptosis. | |

| Various Xenograft Models | Not specified | Complete remission observed in a number of models. |

A key finding from these in vivo studies was the identification of phosphohistone H3 (pHH3) as a promising pharmacodynamic biomarker for Litronesib's activity. Increased levels of pHH3 in tumor and skin biopsies correlated with drug exposure and mitotic arrest.

Clinical Investigational History

Litronesib advanced into Phase 1 and 2 clinical trials for the treatment of various advanced solid tumors and hematological malignancies.

Phase 1 Clinical Trial in Japanese Patients (NCT01358019)

A Phase 1 dose-escalation study was conducted in Japanese patients with advanced solid tumors to assess the safety, pharmacokinetics, and recommended Phase 2 dose of Litronesib.

Table 3: Key Data from Phase 1 Study of Litronesib in Japanese Patients

| Parameter | Details | Reference |

| Patient Population | 12 patients with advanced solid tumors | |

| Dosing Regimen | 2, 4, and 5 mg/m²/day on Days 1, 2, and 3 every 3 weeks | |

| Dose-Limiting Toxicity | Neutropenia | |

| Most Frequent Adverse Events | Neutropenia, leukopenia | |

| Pharmacokinetics | Dose-dependent increase in exposure. | |

| Efficacy | No objective tumor responses observed. | |

| Recommended Phase 2 Dose | 5 mg/m²/day with G-CSF support |

Other Clinical Investigations

Litronesib was investigated in several other clinical trials, including a Phase 1 dose-escalation study (NCT01214642) in patients with advanced cancer, exploring different dosing schedules. These studies confirmed that neutropenia was the primary dose-limiting toxicity, which could be managed with prophylactic pegfilgrastim. Despite showing some evidence of clinical activity, with a small percentage of patients achieving partial responses and a number maintaining stable disease, the overall clinical efficacy was modest. Ultimately, the development of Litronesib was discontinued by Eli Lilly and Company.

Experimental Protocols

Eg5 ATPase Inhibition Assay

A common method to determine the IC50 of an Eg5 inhibitor is a microtubule-activated ATPase assay.

Protocol Outline:

-

Reagents: Purified recombinant human Eg5 protein, microtubules (polymerized from tubulin), ATP, a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase), NADH, and phosphoenolpyruvate.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture containing Eg5, microtubules, and the coupled enzyme system is prepared in an appropriate buffer.

-

Serial dilutions of Litronesib (or other test compounds) are added to the wells.

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve.

Mitotic Arrest Assay (Immunofluorescence)

This assay is used to visualize and quantify the induction of mitotic arrest in cells treated with an Eg5 inhibitor.

Protocol Outline:

-

Cell Culture: Adherent cancer cells (e.g., HCT116, HeLa) are seeded on coverslips in a multi-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Litronesib for a specified period (e.g., 18-24 hours).

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100).

-

Immunostaining:

-

Cells are blocked with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against a mitotic marker (e.g., anti-α-tubulin to visualize the mitotic spindle) and a nuclear counterstain (e.g., DAPI).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis: The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. The percentage of cells arrested in mitosis (characterized by condensed chromosomes and a monopolar spindle) is quantified.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy of anticancer agents.

Protocol Outline:

-

Cell Implantation: Human cancer cells (e.g., Colo205) are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. Litronesib is administered intravenously according to a predetermined dosing schedule.

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as pHH3 by immunohistochemistry to confirm target engagement.

Visualizations

Signaling Pathway of Eg5 Inhibition-Induced Apoptosis

Caption: Eg5 inhibition by Litronesib leads to mitotic arrest and apoptosis.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro characterization of Litronesib.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo evaluation of Litronesib's antitumor efficacy.

Conclusion

Litronesib (LY2523355) is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its investigational history demonstrates a clear mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, and robust preclinical antitumor activity. While clinical development was ultimately discontinued due to modest efficacy, the study of Litronesib has contributed significantly to the understanding of Eg5 as a therapeutic target and has provided valuable insights into the development of novel antimitotic agents. The identification of phosphohistone H3 as a pharmacodynamic biomarker also represents a key learning from its development program. The comprehensive data gathered on Litronesib serves as a valuable resource for ongoing research in the field of cancer therapeutics.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. - Public Library of Science - Figshare [plos.figshare.com]

The Significance of KIF11 as a Therapeutic Target for Litronesib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesin family member 11 (KIF11), also known as Eg5 or kinesin spindle protein (KSP), is a critical motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its exclusive role in mitosis makes it an attractive target for anticancer therapies, as its inhibition selectively affects rapidly dividing cancer cells with minimal impact on non-dividing cells. Overexpression of KIF11 is a common feature in a multitude of human cancers and is frequently associated with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. Litronesib (LY2523355) is a potent and selective allosteric inhibitor of KIF11 that has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials. This technical guide provides a comprehensive overview of the significance of KIF11 as a therapeutic target for Litronesib, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and insights into potential resistance mechanisms.

Introduction: KIF11 - A Key Player in Mitosis

KIF11 is a plus-end-directed microtubule motor protein that belongs to the kinesin-5 family. It forms a homotetrameric complex that is essential for one of the most critical events in cell division: the separation of centrosomes and the establishment of a bipolar spindle.[1] During prophase, KIF11 pushes apart the two newly duplicated centrosomes by sliding antiparallel microtubules, a process that is fundamental for the proper segregation of chromosomes into daughter cells.[2] Inhibition of KIF11 function leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in rapidly dividing cells.[3] This specific role in mitosis, a hallmark of cancer cell proliferation, positions KIF11 as a compelling target for cancer therapy.[2]

KIF11 as a Therapeutic Target in Oncology

The rationale for targeting KIF11 in cancer is supported by several key observations:

-

Overexpression in Tumors: KIF11 is frequently overexpressed in a wide range of malignancies, including but not limited to breast, lung, ovarian, and colorectal cancers, as well as glioblastoma.[1] This overexpression often correlates with higher tumor grade, advanced stage, and poor patient prognosis.

-

Essential for Tumor Cell Proliferation: Numerous studies have demonstrated that the knockdown or inhibition of KIF11 significantly impairs the proliferation and survival of cancer cells both in vitro and in vivo.

-

Role in Invasion and Metastasis: Beyond its mitotic function, emerging evidence suggests KIF11's involvement in cancer cell migration and invasion, further broadening its therapeutic potential.

-

Favorable Therapeutic Window: As KIF11's primary function is in mitosis, its inhibition is expected to have a more pronounced effect on rapidly dividing cancer cells compared to most normal, quiescent cells, suggesting a potentially favorable therapeutic window.

Litronesib (LY2523355): A Selective KIF11 Inhibitor

Litronesib is a small molecule, allosteric inhibitor of the KIF11 motor protein. It binds to a pocket in the motor domain of KIF11, distinct from the ATP-binding site, and induces a conformational change that prevents the hydrolysis of ATP and the subsequent movement along microtubules. This leads to the characteristic mitotic arrest with the formation of monopolar spindles.

Preclinical Activity of Litronesib

Litronesib has demonstrated potent and broad-spectrum antitumor activity in preclinical studies.

| Parameter | Value | Assay System | Reference |

| KIF11 ATPase Inhibition (IC50) | 26 nM | In vitro biochemical assay | |

| Cellular Activity | Induces mitotic arrest at 25 nM | Cancer cell lines | |

| In Vivo Efficacy | Dose-dependent antitumor activity | Colo205 xenograft model | |

| Pharmacodynamic Marker | Increased histone H3 phosphorylation | Tumor and skin biopsies |

Table 1: Preclinical activity of Litronesib.

In xenograft models, Litronesib has shown significant, dose-dependent antitumor activity. For instance, in a Colo205 xenograft model, intravenous administration of Litronesib at doses of 1.1, 3.3, 10, and 30 mg/kg resulted in a dose-dependent increase in the mitotic index, as measured by histone H3 phosphorylation, and significant tumor growth inhibition.

Clinical Evaluation of Litronesib

Litronesib has been evaluated in several Phase 1 and Phase 2 clinical trials in patients with advanced solid tumors and hematological malignancies.

| Trial Identifier | Phase | Patient Population | Key Findings | Reference |

| NCT01214629 | 1 | Advanced Cancer | MTD: Varies by schedule. DLT: Neutropenia. Efficacy: 2% PR, 20% SD ≥6 cycles. | |

| NCT01358019 | 1 | Advanced Solid Tumors (Japanese) | Recommended Dose: 5 mg/m²/day (Days 1, 2, 3 of 21-day cycle) with G-CSF support. DLT: Neutropenia. No objective responses. |

Table 2: Summary of key clinical trial data for Litronesib.

Dose-Limiting Toxicity: The primary dose-limiting toxicity observed in clinical trials with Litronesib is neutropenia, which is a class effect for KIF11 inhibitors due to the role of KIF11 in hematopoietic progenitor cell division. The co-administration of granulocyte colony-stimulating factor (G-CSF) has been explored to manage this side effect.

Efficacy: While objective responses have been modest in early-phase trials, a subset of patients has experienced prolonged stable disease. Further investigation is needed to identify patient populations most likely to benefit from Litronesib therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of KIF11 inhibitors like Litronesib.

KIF11 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF11 motor protein.

Materials:

-

Recombinant human KIF11 motor domain

-

Microtubules (polymerized from tubulin)

-

ATP

-

Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Test compound (Litronesib) dissolved in DMSO

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and KIF11 enzyme in each well of a 96-well plate.

-

Add serial dilutions of Litronesib or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding a solution of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percent inhibition of ATPase activity for each concentration of Litronesib and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Litronesib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Litronesib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Litronesib or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Transwell Invasion Assay

This assay evaluates the effect of Litronesib on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

Litronesib

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel (or other extracellular matrix components)

-

24-well companion plates

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the transwell inserts, along with different concentrations of Litronesib or vehicle control.

-

Add complete medium containing FBS to the lower chamber of the 24-well plate to act as a chemoattractant.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

-

Quantify the results and compare the invasive capacity of Litronesib-treated cells to the control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Litronesib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional, for co-injection with cells)

-

Litronesib

-

Vehicle for Litronesib (e.g., as described by the manufacturer or in publications, such as a mixture of DMSO, PEG300, Tween80, and water)

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the Litronesib formulation and the vehicle control.

-

Administer Litronesib or vehicle to the mice according to the desired dosing schedule and route (e.g., intravenous injection). A previously reported efficacious dosing schedule for a KIF11 inhibitor was once a week for four weeks.

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like phospho-histone H3).

-

Plot the tumor growth curves for each group and perform statistical analysis to determine the antitumor efficacy of Litronesib.

Signaling Pathways and Molecular Interactions

KIF11's role in cancer progression extends beyond its direct function in mitosis. It is implicated in several oncogenic signaling pathways.

Mutant p53 and histone H3 lysine 27 acetylation (H3K27ac) have been shown to upregulate KIF11 expression. The death receptor 6 (DR6)/TRAF4 complex can also activate KIF11. Downstream, KIF11 influences several key oncogenic pathways, including the Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and NF-κB/JNK pathways, thereby promoting cancer cell proliferation, survival, invasion, and epithelial-mesenchymal transition (EMT).

Mechanism of Action of Litronesib

The following workflow illustrates the mechanism by which Litronesib exerts its anticancer effects.

Potential Mechanisms of Resistance

The development of resistance is a common challenge for targeted cancer therapies. For KIF11 inhibitors, several potential mechanisms of resistance have been proposed:

-

Upregulation of other Kinesins: Cancer cells may compensate for the loss of KIF11 function by upregulating other motor proteins that can contribute to spindle formation, such as KIF15 (a kinesin-12 family member). The simultaneous inhibition of both KIF11 and KIF15 has been suggested as a strategy to overcome this resistance.

-

Mutations in KIF11: Mutations in the gene encoding KIF11 could potentially alter the drug-binding site, reducing the affinity of Litronesib for its target.

-

Alterations in Downstream Signaling: Changes in the signaling pathways that are regulated by KIF11 could potentially allow cancer cells to bypass the effects of mitotic arrest.

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cell, reducing its intracellular concentration and efficacy.

Conclusion and Future Directions

KIF11 represents a highly validated and promising therapeutic target in oncology. Its restricted role in mitosis provides a clear rationale for the selective targeting of proliferating cancer cells. Litronesib, as a potent and selective inhibitor of KIF11, has demonstrated compelling preclinical activity and has been evaluated in the clinical setting. While challenges such as myelosuppression and the need for predictive biomarkers of response remain, the continued investigation of KIF11 inhibitors, potentially in combination with other anticancer agents, holds promise for improving outcomes for patients with a variety of malignancies. Future research should focus on identifying patient populations most likely to respond to KIF11 inhibition, exploring rational combination strategies to enhance efficacy and overcome resistance, and developing next-generation KIF11 inhibitors with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols: Preparation of Litronesib Racemate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litronesib (also known as LY2523355) and its racemate are potent and selective allosteric inhibitors of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[4][5] By inhibiting Eg5, Litronesib induces mitotic arrest, which can subsequently lead to apoptosis in actively dividing cells. This mechanism of action makes Litronesib and its racemate valuable tools in cancer research and potential therapeutic agents.

These application notes provide detailed protocols for the preparation of Litronesib Racemate stock solutions for both in vitro and in vivo experimental use.

Data Presentation

The following tables summarize the key quantitative data for the preparation of Litronesib and this compound solutions.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Source |

| Molecular Weight | 511.70 g/mol | |

| Solubility in DMSO | ≥ 50 mg/mL (97.71 mM) | |

| Solubility in Ethanol | 100 mg/mL | |

| Solubility in Water | Insoluble | |

| Powder Storage | 3 years at -20°C | |

| Stock Solution Storage | 2 years at -80°C; 1 year at -20°C |

Table 2: Recommended Solvents for Working Solutions

| Application | Solvent System | Max Concentration | Source |

| In Vitro | DMSO | ≥ 50 mg/mL | |

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.89 mM) | |

| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.89 mM) | |

| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.89 mM) |

Experimental Protocols

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

PEG300

-

Tween-80

-

Saline solution

-

Corn oil

-

Sterile microcentrifuge tubes

-

Sterile filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.117 mg of this compound (Molecular Weight = 511.7 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 5.117 mg of the compound.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Preparation of a Working Solution for In Vivo Use (PEG300/Tween-80 Formulation)

This protocol is for preparing a working solution with a final concentration of ≥ 2.5 mg/mL.

-

Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

-

10% of the final volume with the DMSO stock solution.

-

40% of the final volume with PEG300.

-

5% of the final volume with Tween-80.

-

45% of the final volume with saline.

-

-

Example for 1 mL working solution:

-

Add 100 µL of 25 mg/mL this compound in DMSO.

-

Add 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix well.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

-

Final Solution: The resulting solution should be clear. It is recommended to prepare this working solution fresh on the day of use.

Mandatory Visualization

Caption: Mechanism of action of this compound.

This diagram illustrates how this compound inhibits the kinesin Eg5, a motor protein crucial for centrosome separation and the formation of the bipolar spindle. This inhibition disrupts the normal progression of mitosis, leading to mitotic arrest characterized by monopolar spindles, which can ultimately trigger apoptosis, or programmed cell death.

References

Standard In Vitro Cell-Based Assays for Litronesib Racemate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litronesib Racemate is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of characteristic monopolar spindles, which in turn triggers the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][2] These application notes provide detailed protocols for standard in vitro cell-based assays to characterize the biological activity of this compound.

Mechanism of Action: Targeting Mitotic Progression

This compound's mechanism of action is centered on the disruption of a critical step in mitosis. The inhibition of the KSP/Eg5 motor protein prevents the outward push required for centrosome separation, a prerequisite for the formation of a bipolar spindle. This leads to a cascade of events culminating in the elimination of the cancer cell.

References

Application Notes and Protocols for Inducing Mitotic Arrest with Litronesib Racemate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Litronesib Racemate, a selective allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), to induce mitotic arrest in cell culture.[1][2] Inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint and results in cell cycle arrest in mitosis.[3][4][5] Prolonged mitotic arrest ultimately leads to apoptosis in cancer cells.

Key Applications:

-

Cancer Research: Studying the effects of mitotic arrest on cancer cell proliferation, viability, and apoptosis.

-

Drug Discovery: Screening and characterizing novel anti-mitotic agents.

-

Cell Cycle Studies: Synchronizing cell populations in mitosis for further investigation.

Data Presentation

Table 1: Dose-Dependent Induction of Mitotic Arrest by Litronesib (LY2523355) in HCT116 Cells

| Litronesib (nM) | Mitotic Index (%) |

| 0 | ~5 |

| 1 | ~10 |

| 3 | ~25 |

| 10 | ~50 |

| 30 | ~75 |

| 100 | ~85 |

Data is approximated from a study on HCT116 cells after 18 hours of treatment. The mitotic index was determined by fluorescent microscopy based on DNA condensation.

Table 2: Time-Dependent Mitotic Arrest and Apoptosis in HL60 Cells Treated with an Eg5 Inhibitor

| Treatment Time (hours) | G2/M Population (%) | Sub-G1 (Apoptotic) Population (%) |

| 0 | ~15 | <5 |

| 8 | ~30 | <5 |

| 16 | ~30 | ~10 |

| 24 | <20 | >20 |

Data is from a study on HL60 cells treated with an Eg5 inhibitor, showing an increase in the 4N (G2/M) population followed by an increase in the sub-2N (sub-G1) apoptotic population.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.12 mg of this compound (Molecular Weight: 511.70 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Induction of Mitotic Arrest in Cell Culture

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation for 24 hours.

-

Treatment: Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound (e.g., 1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the cells for the desired period (e.g., 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell line and the desired outcome.

Protocol 3: Quantification of Mitotic Arrest by Flow Cytometry (Phospho-Histone H3 Staining)

This protocol allows for the precise quantification of cells in mitosis based on the phosphorylation of Histone H3 at Serine 10 (pHH3), a specific marker for mitotic cells.

-

Cell Harvesting: Following treatment with this compound, harvest the cells. For adherent cells, use trypsin-EDTA to detach them. Combine the detached cells with the supernatant to include any loosely attached mitotic cells. For suspension cells, collect them directly.

-

Fixation: Wash the cells with PBS and then fix them in 70% ice-cold ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours or overnight.

-

Permeabilization: Centrifuge the fixed cells and wash them twice with PBS. Resuspend the cell pellet in a permeabilization buffer (e.g., PBS containing 0.25% Triton X-100) and incubate on ice for 15 minutes.

-

Antibody Staining:

-

Wash the cells with a blocking buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells in the blocking buffer containing an anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Incubate for 1-2 hours at room temperature in the dark.

-

-

DNA Staining: Wash the cells and resuspend them in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The pHH3-positive population represents the cells in mitosis. The DNA content (PI staining) will show a 4N DNA content for these mitotic cells.

Protocol 4: Visualization of Monopolar Spindles by Immunofluorescence

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.

-

Treatment: Treat the cells with this compound as described in Protocol 2.

-

Fixation and Permeabilization:

-

After treatment, gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Incubate with a primary antibody against α-tubulin overnight at 4°C to visualize the microtubules.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

DNA Staining and Mounting:

-

Counterstain the DNA with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to Eg5 inhibition will exhibit a characteristic monopolar spindle phenotype, with chromosomes arranged in a rosette around a single microtubule aster.

Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Mitotic Arrest Analysis.

References

Recommended solvents for dissolving Litronesib Racemate for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litronesib (also known as LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 by Litronesib leads to the formation of monopolar spindles, activating the spindle assembly checkpoint (SAC), which results in mitotic arrest and subsequent apoptotic cell death in actively dividing cells.[3] These characteristics make Litronesib a subject of interest in oncology research.

This document provides detailed application notes and protocols for the solubilization and experimental use of Litronesib Racemate.

Data Presentation: Solubility of this compound

This compound exhibits solubility in various organic solvents and solvent mixtures. It is practically insoluble in water. The following table summarizes the solubility data for common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to avoid precipitation, as hygroscopic solvents can negatively impact solubility.

| Solvent/Solvent System | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (195.42 mM) | Use of fresh, moisture-free DMSO is recommended. |

| Ethanol | 100 mg/mL | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.89 mM) | A clear solution suitable for in vivo studies. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.89 mM) | A clear solution suitable for in vivo studies. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.89 mM) | A clear solution suitable for in vivo studies. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.117 mg of this compound (Molecular Weight: 511.70 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If precipitation is observed, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming can also aid dissolution.

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

Procedure:

-